Technical Guide: 2-(3-Methyl-3H-diazirin-3-yl)ethanol - Properties and Applications in Photoaffinity Labeling
Technical Guide: 2-(3-Methyl-3H-diazirin-3-yl)ethanol - Properties and Applications in Photoaffinity Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Methyl-3H-diazirin-3-yl)ethanol is a minimalist, trifunctional chemical probe of significant interest in chemical biology and drug development.[1] This compound incorporates a photo-activatable diazirine moiety, a versatile hydroxyl group for synthetic elaboration, and a simple methyl group. Upon irradiation with UV light (typically around 350-380 nm), the diazirine ring efficiently releases dinitrogen gas to generate a highly reactive carbene intermediate.[2] This transient species can covalently crosslink with a wide range of amino acid residues in proximity, making it an invaluable tool for photoaffinity labeling (PAL). PAL enables the identification and characterization of molecular interactions, such as those between ligands and receptors, enzymes and substrates, or protein-protein complexes.[2][3] Its small size minimizes steric hindrance that could otherwise interfere with natural biological interactions.
Chemical and Physical Properties
The fundamental properties of 2-(3-Methyl-3H-diazirin-3-yl)ethanol are summarized below. This data is crucial for its application in experimental settings, guiding decisions on storage, solvent selection, and reaction conditions.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₈N₂O | [3][4] |
| Molecular Weight | 100.12 g/mol | [3][4] |
| CAS Number | 25055-82-7 | [3][4] |
| Appearance | Colorless liquid/oil | [4] |
| Purity | ≥95% - 97% | [3][4] |
| InChI Key | YXAYZDNOWMFZLL-UHFFFAOYSA-N | [4] |
| SMILES | CC1(CCO)N=N1 | |
| Storage Conditions | Store in freezer (-20°C), in a dark place, under an inert atmosphere. | [5] |
Spectral Characterization Data
Spectroscopic data is essential for confirming the identity and purity of the compound after synthesis.
| Spectrum | Data (Solvent: CDCl₃) | Reference(s) |
| ¹H NMR (400 MHz) | δ 1.08 (s, 3H, CH₃), 1.45 (brs, 1H, OH), 1.64 (t, 2H, J = 6.3 Hz, -CH₂-C), 3.54 (t, 2H, J = 6.3 Hz, -CH₂-O) | [1] |
Experimental Protocols
Synthesis and Purification
The following protocol is adapted from a general and efficient method for the synthesis of aliphatic diazirines from ketones.[1] The starting material is 4-hydroxy-2-butanone.
4.1.1 Synthesis Pathway
4.1.2 Detailed Methodology [1]
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Diaziridine Formation:
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Condense ammonia (approx. 100 mL) into a flask containing 4-hydroxy-2-butanone (15.2 mL, 170 mmol) at -78°C using a dry ice/acetone condenser.
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Reflux the mixture at -30°C for 5 hours.
-
Cool the reaction back to -78°C and add a solution of hydroxylamine-O-sulfonic acid (21.15 g, 187 mmol) in methanol (150 mL).
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Allow the reaction mixture to warm to room temperature and stir overnight.
-
Filter the resulting mixture, wash the solid residue with methanol (2 x 20 mL), and concentrate the filtrate to approximately 100 mL.
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-
Oxidation to Diazirine:
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To the concentrated methanolic solution of the crude diaziridine, add triethylamine (71 mL, 510 mmol).
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of iodine (47.6 g, 187 mmol) in methanol (250 mL) dropwise over 2 hours, ensuring the temperature remains below 5°C.
-
After the addition is complete, stir the reaction at room temperature for an additional 2 hours.
-
-
Work-up and Purification:
-
Carefully remove the solvents under reduced pressure (25°C, 120 mbar).
-
Partition the residue between diethyl ether (200 mL) and brine (200 mL) containing saturated aqueous Na₂S₂O₃ (10 mL) to quench excess iodine.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.
-
Purify the crude diazirine by column chromatography on silica gel using a pentane/diethyl ether (1:1) eluent system to obtain the final product as a colorless liquid.
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General Protocol for Photoaffinity Labeling (PAL)
This protocol outlines a general workflow for using a diazirine-based probe, such as a derivative of 2-(3-Methyl-3H-diazirin-3-yl)ethanol, to identify protein targets.
4.2.1 Experimental Workflow
4.2.2 Detailed Methodology
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Probe Incubation:
-
Incubate the diazirine-containing probe with the biological sample (e.g., cell lysate, purified protein, or intact cells) in an appropriate buffer.
-
The incubation time and temperature should be optimized to allow for specific binding of the probe to its target. This is typically performed in the dark to prevent premature photoactivation.
-
-
UV Irradiation:
-
Transfer the sample to a suitable container (e.g., a petri dish or a microplate) on ice.
-
Irradiate the sample with UV light, typically at a wavelength between 350 nm and 380 nm, for a predetermined duration (e.g., 5-30 minutes).[3] The light source can be a handheld UV lamp or a specialized crosslinking instrument. This step activates the diazirine, leading to the formation of the reactive carbene.
-
-
Sample Preparation for Analysis:
-
Following irradiation, the covalently crosslinked protein-probe complexes are prepared for analysis. This may involve cell lysis (if working with intact cells), protein denaturation with SDS-PAGE loading buffer, and boiling.
-
-
Downstream Analysis:
-
Visualization: If the probe includes a reporter tag (e.g., biotin or a fluorophore, often added via the hydroxyl handle), the labeled proteins can be visualized by methods such as streptavidin blotting or fluorescence scanning after separation by SDS-PAGE.
-
Target Identification: To identify the labeled protein(s), the sample can be subjected to enrichment (e.g., using streptavidin beads for a biotinylated probe) followed by on-bead digestion and analysis by mass spectrometry (LC-MS/MS).
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Mechanism of Action and Applications
The utility of 2-(3-Methyl-3H-diazirin-3-yl)ethanol lies in the photochemical properties of the diazirine ring.
Upon absorption of UV light, the diazirine undergoes irreversible elimination of nitrogen gas, producing a highly reactive and short-lived carbene.[6] This carbene can then non-specifically insert into adjacent C-H, O-H, or N-H bonds of a target biomolecule.[6] Alkyl diazirines, like the one discussed here, may also isomerize to a reactive diazo intermediate, which shows a preference for labeling acidic amino acid residues (e.g., aspartic acid, glutamic acid).
The hydroxyl group of 2-(3-Methyl-3H-diazirin-3-yl)ethanol serves as a key synthetic handle. It allows for the attachment of this photo-crosslinker to a wide variety of molecules of interest, including:
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Small molecule drugs or ligands to identify their protein targets.
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Peptides or peptidomimetics to study protein-protein interactions.
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Reporter tags like biotin or fluorophores for downstream detection and enrichment.
Conclusion
2-(3-Methyl-3H-diazirin-3-yl)ethanol is a fundamental building block for the construction of sophisticated chemical probes. Its small size, efficient photoactivation, and synthetic tractability make it an essential tool for researchers in chemical biology and pharmacology. A thorough understanding of its chemical properties, synthesis, and application in photoaffinity labeling workflows is critical for its successful implementation in elucidating complex biological interactions and accelerating the drug discovery process.
References
- 1. Design and synthesis of cysteine-specific labels for photo-crosslinking studies - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10436K [pubs.rsc.org]
- 2. 2-(3-Methyl-3H-diazirin-3-yl)ethanol, CAS 25055-82-7 | AxisPharm [axispharm.com]
- 3. 2-(3-Methyl-3H-diazirin-3-yl)ethanol | CymitQuimica [cymitquimica.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
